![molecular formula C9H8N2O2 B182982 2-methyl-1H-benzimidazole-5-carboxylic acid CAS No. 709-19-3](/img/structure/B182982.png)
2-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
“2-methyl-1H-benzimidazole-5-carboxylic acid” is a derivative of benzimidazole, a heterocyclic aromatic organic compound. It has been studied extensively due to its potential applications in various scientific fields, including synthesis, biochemistry, and physiology. The linear formula of this compound is C9H8N2O2 .
Molecular Structure Analysis
The molecular formula of “2-methyl-1H-benzimidazole-5-carboxylic acid” is C9H8N2O2 . Its average mass is 176.172 Da and its monoisotopic mass is 176.058578 Da .
Physical And Chemical Properties Analysis
“2-methyl-1H-benzimidazole-5-carboxylic acid” has a density of 1.4±0.1 g/cm3, a boiling point of 504.0±23.0 °C at 760 mmHg, and a flash point of 258.6±22.6 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Antibacterial Activity
2-Arylbenzimidazole-5-carboxylic acids are used in the synthesis of derivatives that possess antibacterial activity, such as 4”- O benzimidazolylclarithromycin derivatives .
Antitumor and Antiviral Agents
Benzimidazole derivatives, including those synthesized from this compound, are known for their antitumor, antifungal, antiviral, antiulcer, anticoagulant, and antiallergic activities. They are also used as drug candidates like anthelmintics and proton-pump inhibitors (PPIs) .
Anti-Breast Cancer Agents
Derivatives of benzimidazoles have been discovered for their potential as anti-breast cancer agents .
Corrosion Inhibitors
Recent research highlights the role of benzimidazole compounds as corrosion inhibitors, detailing their structure, electrochemical studies, experimental conditions, proposed mechanisms, and quantum theoretical studies predicting their structure with inhibition properties .
Anticoagulant and Antiplatelet Properties
Benzimidazole-containing compounds have been studied for their beneficial role in thrombotic disorders, exhibiting anticoagulant and antiplatelet properties .
Mechanism of Action
properties
IUPAC Name |
2-methyl-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-7-3-2-6(9(12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWABCBKGMLIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360609 | |
Record name | 2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
709-19-3 | |
Record name | 2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were used to study the 2-methyl-1H-benzimidazole-5-carboxylic acid molecule?
A1: Researchers employed a combination of experimental and theoretical techniques to study the 2-methyl-1H-benzimidazole-5-carboxylic acid molecule. Experimentally, they utilized Fourier-transform infrared (FT-IR) spectroscopy, Dispersive Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for both proton (1H) and carbon (13C) nuclei [, ].
Q2: How well did the theoretical calculations align with the experimental findings in the study of 2-methyl-1H-benzimidazole-5-carboxylic acid?
A2: The study found a good agreement between the theoretical calculations and the experimental data [, ]. The researchers used density functional theory (DFT) calculations employing the B3LYP functional and the cc-pVDZ basis set to simulate the vibrational spectra of 2-methyl-1H-benzimidazole-5-carboxylic acid. The calculated vibrational frequencies were compared to the experimental FT-IR and Dispersive Raman spectra, revealing a good match between the theoretical predictions and the observed results. This agreement strengthens the reliability of both the experimental findings and the theoretical methods used in the study.
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